![molecular formula C14H17N5OS B2965262 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide CAS No. 2097919-41-8](/img/structure/B2965262.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
The structural similarity of this compound to poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) suggests potential antimicrobial applications. PDMAEMA has been studied for its ability to inhibit the growth of harmful bacteria, including Gram-negative and Gram-positive strains . The compound could be explored for its bactericidal properties, possibly acting against pathogens like Staphylococcus aureus and Acinetobacter baumannii.
Drug Delivery Systems
Due to its amphiphilic nature, this compound may form nanogels or polymersomes, which are vesicles that can encapsulate drugs. These structures are particularly useful for targeted drug delivery, as they can respond to pH, temperature, and other stimuli . This responsiveness is crucial for releasing drugs at specific sites within the body, such as cancerous tissues or areas of infection.
Gene Therapy
The compound’s ability to form polymersomes could also be leveraged in gene therapy. Polymersomes can protect genetic material during delivery to cells and release it in response to intracellular conditions. This application is particularly relevant for diseases where gene expression needs to be corrected or modulated .
Nanoreactors
The vesicular structures formed by this compound can act as nanoreactors, providing a contained environment for chemical reactions. This is useful in various fields, including biotechnology and materials science, where precise control over reaction conditions is desired .
Anion Sensors
Derivatives of this compound have been used to develop anion sensors. These sensors can detect specific anions through colorimetric or fluorescent changes, which is important for biological systems and industrial applications .
Organic Light-Emitting Diodes (OLEDs)
Naphthalimide derivatives, which share structural features with the compound , have been used as emissive materials in OLEDs. These materials are crucial for creating devices with high stability, lifetime, and luminescence quantum yield. The compound could be explored for its potential in OLED technology, possibly improving energy efficiency and color quality .
Photoinitiators
Naphthalimide derivatives have also been synthesized as photoinitiators, which are compounds that initiate polymerization upon exposure to light. This application is significant in the field of polymer chemistry, where light-induced reactions are used to create various polymeric materials .
Environment-Sensitive Fluorophores
Lastly, the compound’s photophysical properties suggest its use as an environment-sensitive fluorophore. Such fluorophores can indicate changes in their surroundings by altering their fluorescence, which is valuable for biological imaging and diagnostics .
Wirkmechanismus
Result of Action
The interaction of DACA with DNA and its disruption of topoisomerase activity results in DNA damage, which can lead to cell death. This makes DACA potentially useful in the treatment of cancers, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The efficacy and stability of DACA can be influenced by various environmental factors. For example, the presence of certain proteins in the plasma can affect the bioavailability of DACA .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKIYNWDBRKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)
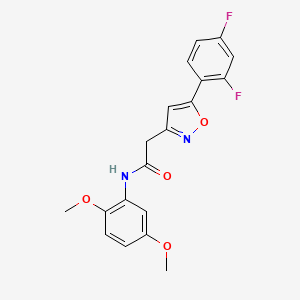

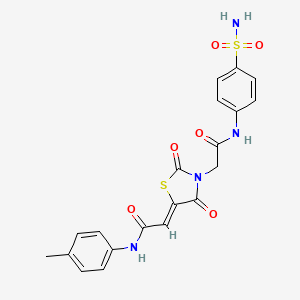
![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)

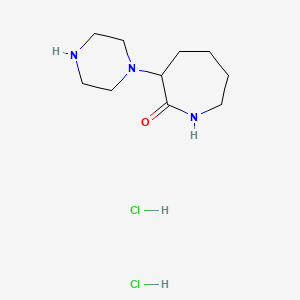
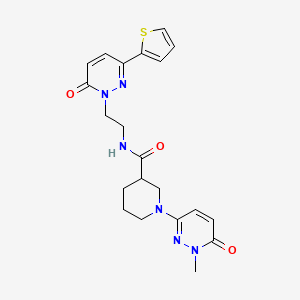
![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)
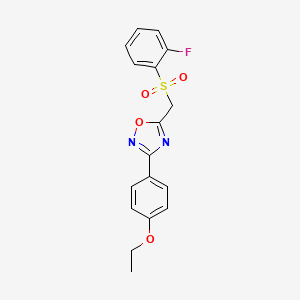

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2965202.png)